3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot, three-component reaction. This involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with different bromoethanones and substituted benzoic acids. The reaction is typically carried out at room temperature without the use of a catalyst or metal, making it an efficient and straightforward method .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and efficiency of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that it can interact with human cancer receptors, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of methoxy and nitro groups on the phenyl rings contributes to its unique chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C17H13N5O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H13N5O3S/c1-25-14-8-4-12(5-9-14)16-18-19-17-21(16)20-15(10-26-17)11-2-6-13(7-3-11)22(23)24/h2-9H,10H2,1H3 |
InChI Key |
IPUTURIHBNPFBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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